molecular formula C11H16O4 B14514071 Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid CAS No. 62858-91-7

Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid

Cat. No.: B14514071
CAS No.: 62858-91-7
M. Wt: 212.24 g/mol
InChI Key: XHGIGHINQAULTQ-UHFFFAOYSA-N
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Description

Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound contains a bicyclo[4.2.1]nonane core with two carboxylic acid groups attached at the 9th position. The structure includes a five-membered ring, a seven-membered ring, and an eight-membered ring, making it a fascinating subject for chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.1]nonane-9,9-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[4.2.1]nonane-9,9-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures like bicyclo[3.3.1]nonane derivatives. These compounds share structural similarities but differ in the arrangement and functionalization of their rings .

Uniqueness

Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups. This combination provides distinct chemical properties and reactivity compared to other bicyclic compounds .

Properties

CAS No.

62858-91-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

bicyclo[4.2.1]nonane-9,9-dicarboxylic acid

InChI

InChI=1S/C11H16O4/c12-9(13)11(10(14)15)7-3-1-2-4-8(11)6-5-7/h7-8H,1-6H2,(H,12,13)(H,14,15)

InChI Key

XHGIGHINQAULTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)C2(C(=O)O)C(=O)O

Origin of Product

United States

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